8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
Description
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a unique structure combining a fluorine atom, a piperazine ring, and a pyrimidoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
8-fluoro-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c15-9-1-2-11-10(7-9)12-13(19-11)14(18-8-17-12)20-5-3-16-4-6-20/h1-2,7-8,16,19H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUPPZIOZIVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step reactions starting from readily available precursors. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoindole compounds .
Scientific Research Applications
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with molecular targets such as bacterial DNA gyrase. This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA replication and ultimately causing bacterial cell death . The compound’s fluorine atom and piperazine ring play crucial roles in enhancing its binding affinity and specificity to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different structural features.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its pyrimidoindole core, which provides distinct chemical and biological properties compared to other fluoroquinolones. Its structure allows for specific interactions with molecular targets, potentially leading to improved efficacy and reduced resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
